molecular formula C18H21F3N4O B10915692 4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10915692
M. Wt: 366.4 g/mol
InChI Key: YDJMFGSNXGKWQO-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a methoxyphenyl group, a methylpiperidinyl group, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is formed through cyclization reactions.

    Substitution Reactions: The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the methylpiperidinyl group is added through nucleophilic substitution.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, trifluoromethylating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrimidines.

    Substitution Products: Halogenated derivatives, trifluoromethylated compounds.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with Receptors: Affecting signal transduction pathways.

    Alter Gene Expression: Influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-methylpyrimidin-2-amine: Lacks the trifluoromethyl group.

    4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-2-amine: Pyridine core instead of pyrimidine.

Uniqueness

The presence of the trifluoromethyl group in 4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine enhances its lipophilicity and metabolic stability, making it distinct from similar compounds

Properties

Molecular Formula

C18H21F3N4O

Molecular Weight

366.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H21F3N4O/c1-25-8-6-13(7-9-25)22-17-23-15(11-16(24-17)18(19,20)21)12-4-3-5-14(10-12)26-2/h3-5,10-11,13H,6-9H2,1-2H3,(H,22,23,24)

InChI Key

YDJMFGSNXGKWQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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